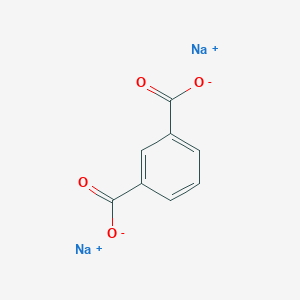

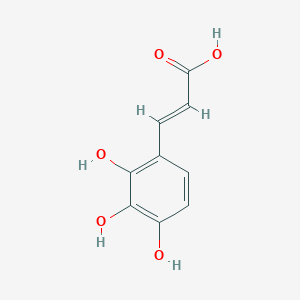

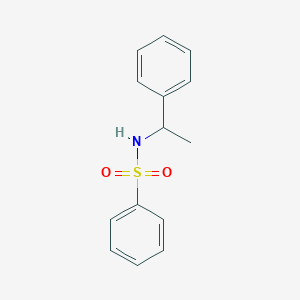

![molecular formula C9H10N2O B173257 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 109535-73-1](/img/structure/B173257.png)

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . These derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . They play an essential role in various types of tumors, making them an attractive strategy for cancer therapy .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C . This results in the formation of compounds with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine derivatives is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily associated with their inhibitory activity against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) .科学的研究の応用

Synthesis and Chemical Reactivity

Studies have explored the synthesis and reactivity of derivatives related to 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one, demonstrating its versatility as a scaffold for generating complex heterocyclic compounds. For example, the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles has been explored, leading to the synthesis of trichloromethylated bridgehead N-heterocycles, highlighting the compound's utility in synthesizing indolizines and various pyrrolo[2,3-b]pyridine derivatives (Yavari, Sabbaghan, & Hossaini, 2006). Another study focused on the synthesis of naphthyridin-2(1H)-one derivatives via ring expansion of 3-substituted-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives, showcasing an innovative methodology for accessing naphthyridinones with potential for further functionalization (Croix, Massip, & Viaud-Massuard, 2018).

Biological and Medicinal Properties

The structural motif of pyrrolo[2,3-b]pyridine is prevalent in molecules exhibiting significant biological activities. Research into pyrrolyl-pyridine heterocyclic compounds has demonstrated a wide spectrum of biological activities, making it an attractive framework for the development of new anticancer agents. Compounds derived from this scaffold have shown significant anticancer activity against various cancer cell lines, including human cervical and breast cancer cells, underscoring the potential of 3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one derivatives in oncology (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).

将来の方向性

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives involve the development of a class of these derivatives targeting FGFR with development prospects . These compounds represent an attractive strategy for cancer therapy, and their further study could lead to the discovery of more potent inhibitors .

特性

IUPAC Name |

3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-9(2)6-4-3-5-10-7(6)11-8(9)12/h3-5H,1-2H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQOBOAKNXTWQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(NC1=O)N=CC=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563462 |

Source

|

| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1H-pyrrolo[2,3-B]pyridin-2(3H)-one | |

CAS RN |

109535-73-1 |

Source

|

| Record name | 3,3-Dimethyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

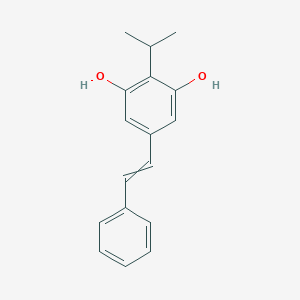

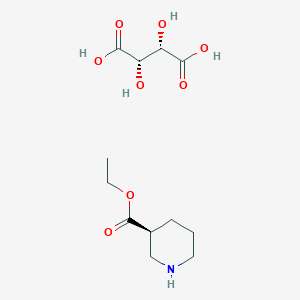

![(E)-9-[[5-(3,3-Dimethyloxiranyl)-3-methyl-2-pentenyl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B173194.png)

![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)